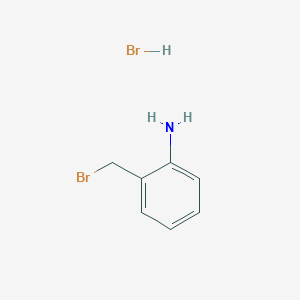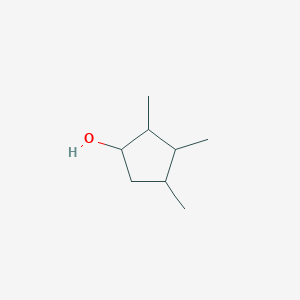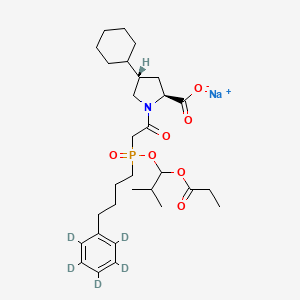
methyl (2S,3R)-2-amino-3-(1,3-benzodioxol-5-yl)-3-hydroxypropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2S,3R)-2-amino-3-(1,3-benzodioxol-5-yl)-3-hydroxypropanoate is a chemical compound characterized by its unique structure, which includes a benzodioxole ring and an amino acid derivative. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S,3R)-2-amino-3-(1,3-benzodioxol-5-yl)-3-hydroxypropanoate typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the condensation of catechol with formaldehyde under acidic conditions.
Amino Acid Derivative Formation: The amino acid derivative is prepared by reacting the benzodioxole compound with an appropriate amino acid precursor under controlled conditions.
Esterification: The final step involves the esterification of the amino acid derivative to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions
Methyl (2S,3R)-2-amino-3-(1,3-benzodioxol-5-yl)-3-hydroxypropanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodioxole derivatives.
科学的研究の応用
Methyl (2S,3R)-2-amino-3-(1,3-benzodioxol-5-yl)-3-hydroxypropanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of methyl (2S,3R)-2-amino-3-(1,3-benzodioxol-5-yl)-3-hydroxypropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved in its mechanism of action are still under investigation and may include signal transduction and metabolic pathways.
類似化合物との比較
Similar Compounds
- Methyl (2S,3R)-2,3-bis(2H-1,3-benzodioxol-5-yl)-3-(benzylamino)propanoate
- 1-(1,3-benzodioxol-5-yl)-3-[(2S,3R)-5-[(2S)-1-hydroxypropan-2-yl]-2-[[(4-methoxyphenyl)methyl-methylamino]methyl]-3-methyl-6-oxo-2,3,4,7-tetrahydro-1,5-benzoxazonin-9-yl]urea
Uniqueness
Methyl (2S,3R)-2-amino-3-(1,3-benzodioxol-5-yl)-3-hydroxypropanoate is unique due to its specific stereochemistry and the presence of both an amino group and a benzodioxole ring. This combination of structural features contributes to its distinct chemical and biological properties, setting it apart from similar compounds.
特性
分子式 |
C11H13NO5 |
|---|---|
分子量 |
239.22 g/mol |
IUPAC名 |
methyl (2S,3R)-2-amino-3-(1,3-benzodioxol-5-yl)-3-hydroxypropanoate |
InChI |
InChI=1S/C11H13NO5/c1-15-11(14)9(12)10(13)6-2-3-7-8(4-6)17-5-16-7/h2-4,9-10,13H,5,12H2,1H3/t9-,10+/m0/s1 |
InChIキー |
KOJZVFSYXKKGAM-VHSXEESVSA-N |
異性体SMILES |
COC(=O)[C@H]([C@@H](C1=CC2=C(C=C1)OCO2)O)N |
正規SMILES |
COC(=O)C(C(C1=CC2=C(C=C1)OCO2)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






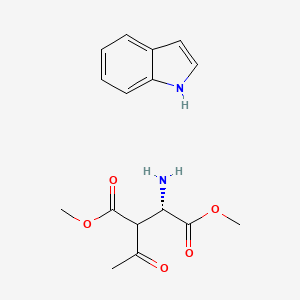
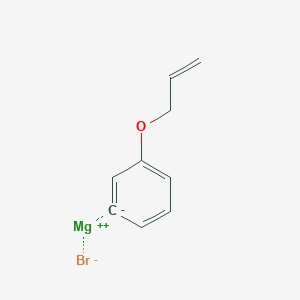
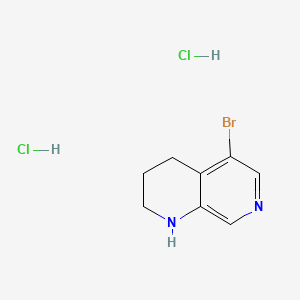
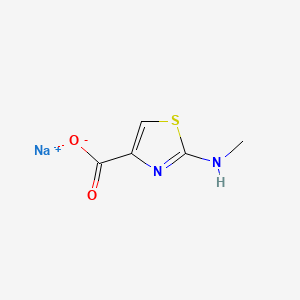
![[1,3'-Biazetidine]-3-carboxylic acid dihydrochloride](/img/structure/B13448263.png)
![2-[4-(Benzyloxy)phenyl]ethanamine-d4](/img/structure/B13448280.png)
